molecular formula C18H24O5 B569635 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid CAS No. 1373125-92-8

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid

Cat. No.: B569635
CAS No.: 1373125-92-8
M. Wt: 320.385
InChI Key: NSGSMZPMFOBAFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 1,2-benzenedicarboxylic acid with 6-oxo-2-propylheptanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Di-(2-propylheptyl)phthalate (DPHP): The parent compound of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid.

    Mono-(2-ethylhexyl)phthalate (MEHP): Another phthalate metabolite with similar properties.

    Di-(2-ethylhexyl)phthalate (DEHP): A widely used plasticizer with similar applications

Uniqueness: this compound is unique due to its specific metabolic pathway and its use as a biomarker for human exposure to DPHP. Its distinct structure allows for targeted studies on the effects of phthalate exposure .

Properties

IUPAC Name

2-(6-oxo-2-propylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSMZPMFOBAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009357
Record name 2-(3-Hydroxybutoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57074-43-8
Record name 2-(3-Hydroxybutoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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